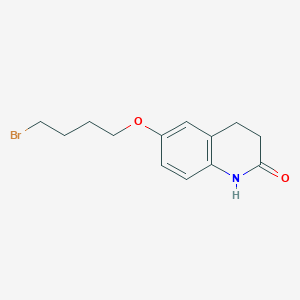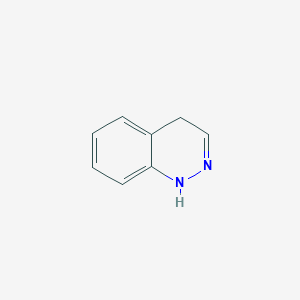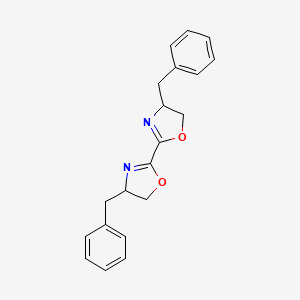
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one is a chemical compound with a molecular formula of C13H16BrNO2 It is a derivative of carbostyril, a heterocyclic compound that contains a quinoline ring system
Vorbereitungsmethoden
The synthesis of 6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one typically involves the reaction of 7-hydroxy-tetrahydroquinolinone with dibromobutane in the presence of a base. The reaction mixture is heated, then cooled, and the product is isolated . Phase transfer catalysts can be used to enhance the reaction efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Etherification: The hydroxyl group can be etherified to form various ethers.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, such as aripiprazole, which is used to treat schizophrenia.
Materials Science: The compound can be used to modify polymers and other materials to enhance their properties.
Biological Research: It is used in studies to understand its effects on various biological systems and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one involves its interaction with specific molecular targets in the body. For example, in the synthesis of aripiprazole, the compound acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific application and the final compound synthesized.
Vergleich Mit ähnlichen Verbindungen
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one can be compared with other similar compounds, such as:
4-Bromobutoxybenzene: A simpler compound with a similar bromobutoxy group but lacking the quinoline ring system.
4-(4-Bromobutoxy)-9H-carbazole: A compound with a carbazole ring system instead of a quinoline ring.
6-Substituted-5-(4-bromobutoxy)-4,7-dimethyl coumarins: Compounds with a coumarin ring system and similar bromobutoxy substitution.
The uniqueness of this compound lies in its specific quinoline ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H16BrNO2 |
|---|---|
Molekulargewicht |
298.18 g/mol |
IUPAC-Name |
6-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-4-5-12-10(9-11)3-6-13(16)15-12/h4-5,9H,1-3,6-8H2,(H,15,16) |
InChI-Schlüssel |
WMNKNHUCSKDKMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCCCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(Chloromethyl)-5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B8695248.png)




![3-Bromo-N-butylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B8695271.png)

![N-[(4-benzothiazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B8695281.png)






